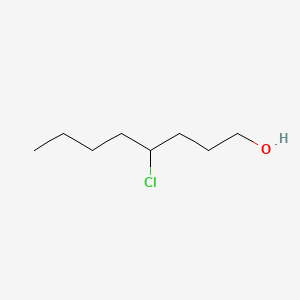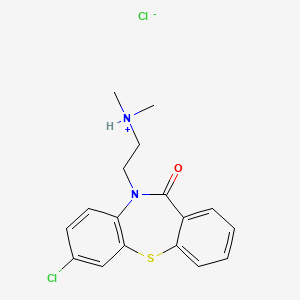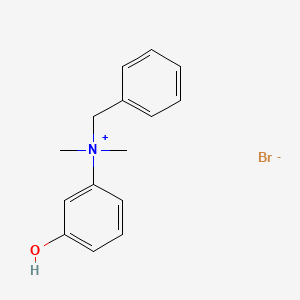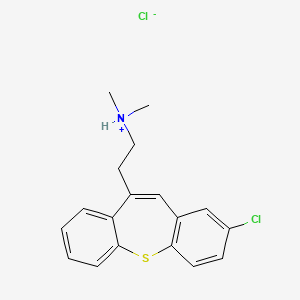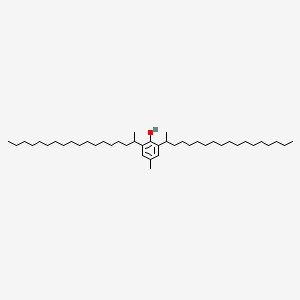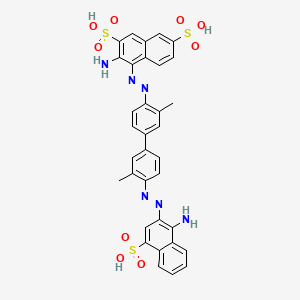
Brilliant Purpurin R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the anthraquinone family, specifically a derivative of 1,2,4-trihydroxy-9,10-anthraquinone . This compound is known for its vibrant red color and its application in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Brilliant Purpurin R can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trihydroxyanthraquinone with appropriate reagents under controlled conditions . The synthesis typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-capacity reactors, continuous monitoring of reaction parameters, and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl groups and the anthraquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Scientific Research Applications
Brilliant Purpurin R has a wide range of applications in scientific research:
Chemistry: It is used as a pH-sensitive probe in various chemical analyses.
Biology: The compound is employed in cell imaging and apoptosis detection due to its fluorescent properties.
Medicine: This compound is investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is widely used as a dye in the textile, leather, and paper industries.
Mechanism of Action
The mechanism of action of Brilliant Purpurin R involves its interaction with molecular targets and pathways. For instance, it activates the Nuclear transcription factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense mechanisms . The compound’s effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of intracellular glutathione levels .
Comparison with Similar Compounds
Brilliant Purpurin R can be compared with other anthraquinone derivatives such as alizarin and purpurin . While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and its vibrant red color. Other similar compounds include:
Alizarin: Known for its use as a dye and in biological staining.
Purpurin: Used in pH sensing and as an antioxidant.
Properties
CAS No. |
25188-31-2 |
|---|---|
Molecular Formula |
C34H28N6O9S3 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
LIFWPZLVTZZVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
